molecular formula C20H21BrN4O3 B10870777 N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide

Cat. No.: B10870777
M. Wt: 445.3 g/mol
InChI Key: XFEMYWPPESZMDB-UHFFFAOYSA-N
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Description

N’~2~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-FUROHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-FUROHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the corresponding indole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N’~2~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-FUROHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with comparable structures and biological activities. Examples include:

Uniqueness

N’~2~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-FUROHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an indole core with additional functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H21BrN4O3

Molecular Weight

445.3 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]iminofuran-2-carboxamide

InChI

InChI=1S/C20H21BrN4O3/c21-14-7-8-16-15(12-14)18(22-23-19(26)17-6-5-11-28-17)20(27)25(16)13-24-9-3-1-2-4-10-24/h5-8,11-12,27H,1-4,9-10,13H2

InChI Key

XFEMYWPPESZMDB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CO4

Origin of Product

United States

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